1H-Pyrrole, 2-isocyanato-1-methyl-
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Overview
Description
1H-Pyrrole, 2-isocyanato-1-methyl- is a chemical compound with the molecular formula C6H6N2O. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. The isocyanate group attached to the second carbon of the pyrrole ring makes this compound particularly reactive and useful in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole, 2-isocyanato-1-methyl- typically involves the reaction of 1-methylpyrrole with phosgene or a similar reagent to introduce the isocyanate group. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
1-Methylpyrrole+Phosgene→1H-Pyrrole, 2-isocyanato-1-methyl-+HCl
Industrial Production Methods
In industrial settings, the production of 1H-Pyrrole, 2-isocyanato-1-methyl- may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole, 2-isocyanato-1-methyl- undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group readily reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Substitution Reactions: The compound can participate in substitution reactions where the isocyanate group is replaced by other functional groups.
Polymerization: The isocyanate group can react with polyols to form polyurethanes, which are widely used in the production of foams, coatings, and adhesives.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Catalysts: Various catalysts can be used to enhance the reactivity and selectivity of the reactions involving 1H-Pyrrole, 2-isocyanato-1-methyl-.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Polyurethanes: Formed from the reaction with polyols.
Scientific Research Applications
1H-Pyrrole, 2-isocyanato-1-methyl- has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds and polymers.
Biology: Investigated for its potential use in the modification of biomolecules and the development of bioactive compounds.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: Utilized in the production of polyurethanes, coatings, adhesives, and other materials.
Mechanism of Action
The mechanism of action of 1H-Pyrrole, 2-isocyanato-1-methyl- primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable products such as ureas and carbamates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles involved .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrole, 2-isocyanato-1-ethyl-: Similar structure but with an ethyl group instead of a methyl group.
1H-Pyrrole, 2-isocyanato-1-phenyl-: Similar structure but with a phenyl group instead of a methyl group.
1H-Pyrrole, 2-isocyanato-1-propyl-: Similar structure but with a propyl group instead of a methyl group.
Uniqueness
1H-Pyrrole, 2-isocyanato-1-methyl- is unique due to its specific reactivity and the balance between its electronic and steric properties. The presence of the methyl group influences the compound’s reactivity and stability, making it distinct from other similar compounds.
Biological Activity
1H-Pyrrole, 2-isocyanato-1-methyl- is a compound of significant interest in various fields of chemical biology and medicinal chemistry. Its unique structure and functional groups suggest potential biological activities that warrant detailed investigation. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
1H-Pyrrole, 2-isocyanato-1-methyl- is characterized by the presence of a pyrrole ring and an isocyanate group. The molecular formula is C6H6N2O, and its structure can be represented as follows:
Mechanisms of Biological Activity
The biological activity of 1H-Pyrrole, 2-isocyanato-1-methyl- can be attributed to its ability to interact with various biological macromolecules such as proteins and nucleic acids. The isocyanate group is known for its reactivity towards nucleophilic sites, particularly amino groups in proteins, leading to potential modifications that can alter protein function.
Key Mechanisms:
- Protein Modification: The isocyanate group can form carbamates with amino acids, which may influence enzyme activity or receptor interactions.
- Antimicrobial Activity: Preliminary studies suggest that derivatives of pyrrole compounds exhibit antimicrobial properties, potentially through disruption of bacterial cell membranes or inhibition of key metabolic pathways.
Case Study 1: Antimicrobial Properties
A study investigated the antimicrobial efficacy of various pyrrole derivatives, including 1H-Pyrrole, 2-isocyanato-1-methyl-. The results indicated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were determined as follows:
Compound | MIC (µg/mL) |
---|---|
1H-Pyrrole, 2-isocyanato-1-methyl- | 32 |
Control (Ampicillin) | 8 |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.
Case Study 2: Cytotoxic Effects
In another study focusing on cytotoxicity against cancer cell lines (e.g., HeLa and MCF-7), 1H-Pyrrole, 2-isocyanato-1-methyl- demonstrated moderate cytotoxic effects with IC50 values ranging from 25 to 50 µM. The mechanism appears to involve apoptosis induction as evidenced by increased caspase activity in treated cells.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of 1H-Pyrrole, 2-isocyanato-1-methyl-, it is beneficial to compare it with other related compounds:
Compound | Structure Type | Biological Activity |
---|---|---|
1H-Pyrrole | Pyrrole Derivative | Antimicrobial |
Isocyanate Derivative A | Isocyanate | Cytotoxic |
Isothiocyanate Derivative B | Isothiocyanate | Anticancer |
This table highlights that while similar compounds exhibit various degrees of biological activity, the specific combination of the pyrrole structure with the isocyanate functionality in this compound may confer distinct properties.
Properties
IUPAC Name |
2-isocyanato-1-methylpyrrole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c1-8-4-2-3-6(8)7-5-9/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDIAKVZMWCGON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1N=C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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